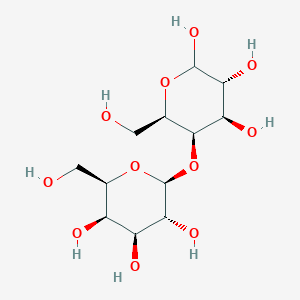
β-D-半乳糖吡喃糖基-(1->4)-D-半乳糖吡喃糖
描述
Beta-D-galactopyranosyl-(1->4)-D-galactopyranose is a type of oligosaccharide . It has a molecular formula of C18H32O16 and an average mass of 504.437 Da .
Synthesis Analysis
There are several studies related to the synthesis of similar compounds. For instance, a study on the synthesis of O-beta-D-Galactopyranosyl-(1->3)-O-beta-D-galactopyranosyl-(1->4)-O-beta-D-xylopyranosyl-(1->3)-L-serine was found . Another study discussed the synthesis of O-beta-D-Galactopyranosyl-(1->4)-O-beta-D-xylopyranosyl-L-serine .
Molecular Structure Analysis
The molecular structure of Beta-D-galactopyranosyl-(1->4)-D-galactopyranose has been studied using techniques like two-dimensional NMR spectroscopy and molecular modeling calculations . Another study discussed the disorder and conformational analysis of methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside .
Chemical Reactions Analysis
While specific chemical reactions involving Beta-D-galactopyranosyl-(1->4)-D-galactopyranose were not found, there are studies discussing the chemical properties of similar compounds .
Physical And Chemical Properties Analysis
Beta-D-galactopyranosyl-(1->4)-D-galactopyranose has a molecular formula of C18H32O16 and an average mass of 504.437 Da .
科学研究应用
合成和酶催化
- 衍生物的酶促合成: 使用来自不同来源的β-半乳糖苷酶合成了β-D-半乳糖吡喃糖基-(1→4)-D-半乳糖吡喃糖衍生物。这些酶促进了β-D-半乳糖吡喃糖基的转移,产生了各种连接的二糖,展示了为研究和工业应用生产各种碳水化合物结构的潜力 (Yoon 和 Ajisaka,1996 年)。
生化机制
- 酶-底物相互作用: 对 β-半乳糖苷酶催化的 β-D-半乳糖吡喃糖基吡啶盐的水解研究揭示了酶-底物相互作用的见解,表明催化对糖苷酸度的依赖性,并支持对分子水平酶机制的理解 (Sinnott 和 Withers,1974 年)。
晶体结构和构象
- X 射线晶体结构分析: 确定了 O-α-D-半乳糖吡喃糖基-(1---4)-D-半乳糖吡喃糖的晶体结构,提供了有关糖苷键构象和分子整体结构的宝贵信息。这些知识对于理解此类碳水化合物的物理和化学性质至关重要 (Svensson 等,1986 年)。
在复杂碳水化合物合成中的应用
- 复杂碳水化合物的合成: 研究表明 β-D-半乳糖吡喃糖基-(1→4)-D-半乳糖吡喃糖在合成复杂碳水化合物(如三糖)中的潜力,这对于开发合成抗原和研究碳水化合物-蛋白质相互作用非常重要 (Paulsen 和 Paal,1983 年)。
酶活性与稳定性
- 酶活性研究: 研究了来自黄腐层拟层孔菌的 β-半乳糖苷酶的 α-半乳糖苷酶活性。这项研究提供了对酶的稳定性和动力学的见解,这对于潜在的工业和生物技术应用非常重要 (Brumer 等,1999 年)。
底物特异性和抑制
- 研究酶抑制剂: 使用 β-D-半乳糖吡喃糖基-(1→4)-2-乙酰氨基-2-脱氧-D-葡萄糖研究糖基转移酶的特异性抑制剂的研究提供了对酶特异性和开发选择性抑制剂的潜力的见解 (Helland 等,1995 年)。
未来方向
作用机制
Target of Action
Beta-D-Galactopyranosyl-(1->4)-D-Galactopyranose, also known as Gal(beta1-4)Gal, is a type of oligosaccharide . Oligosaccharides are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds . The primary targets of Gal(beta1-4)Gal are the bacteria in the colon that can metabolize it .
Mode of Action
Gal(beta1-4)Gal acts as a selective bacterial growth modulator in the colon . It promotes the growth of beneficial bacteria, such as Lactobacilli and Bifidobacteria, that can use it as an energy source . At the same time, it inhibits the growth of harmful bacteria, such as Bacteroides, Clostridia, coliform bacteria, Eubacteria, and Salmonella .
Biochemical Pathways
The biochemical pathways affected by Gal(beta1-4)Gal involve the fermentation process carried out by the intestinal microbiota . During this process, Gal(beta1-4)Gal is broken down into organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon, creating an environment that is unfavorable for the growth of harmful bacteria .
Pharmacokinetics
Gal(beta1-4)Gal passes through the stomach and small intestine without being digested or absorbed in significant amounts . It reaches the colon intact, where it is fermented by the intestinal microbiota . The ADME properties of Gal(beta1-4)Gal, therefore, contribute to its bioavailability and its ability to exert its effects in the colon .
Result of Action
The result of Gal(beta1-4)Gal’s action is a healthier balance of bacteria in the colon . By promoting the growth of beneficial bacteria and inhibiting the growth of harmful bacteria, Gal(beta1-4)Gal contributes to a healthier gut microbiota . This can have various positive effects on health, as a healthy gut microbiota is associated with improved digestion, enhanced immune function, and a lower risk of certain diseases .
Action Environment
The action of Gal(beta1-4)Gal is influenced by various environmental factors in the colon. For example, the pH of the colon can affect the fermentation process and the growth of different types of bacteria . Additionally, the presence of other nutrients in the colon can influence the ability of bacteria to metabolize Gal(beta1-4)Gal .
属性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10+,11?,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-HEJLOQJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429537 | |
| Record name | 4-O-beta-D-Galactopyranosyl-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2152-98-9 | |
| Record name | 4-O-beta-D-Galactopyranosyl-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is beta-D-galactopyranosyl-(1->4)-D-galactopyranose (Gal(β1-4)Gal) considered a xenoepitope in humans?
A1: Humans lack the enzymatic machinery to synthesize the Gal(β1-4)Gal linkage. [] Consequently, this disaccharide, found in some species like ostriches, is recognized as foreign by the human immune system, leading to the production of anti-Gal(β1-4)Gal antibodies. [] These antibodies are considered natural antibodies, meaning they are present without prior sensitization. []
Q2: What is the significance of the discovery of natural human antibodies against Gal(β1-4)Gal?
A2: The identification of anti-Gal(β1-4)Gal antibodies expands our understanding of human xenoantibodies. [] It highlights the diversity of natural antibody repertoires and their potential role in recognizing and responding to non-self antigens from other species. This knowledge is valuable in fields like xenotransplantation, where such antibodies could trigger immune rejection.
Q3: Besides ostrich liver, where else has Gal(β1-4)Gal been found?
A3: This disaccharide motif has been identified as a core modification in the N-glycans of keyhole limpet hemocyanin (KLH). [] KLH, derived from the marine snail Megathura crenulata, is commonly employed as an adjuvant and hapten carrier in immunological research. []
Q4: Does the presence of Gal(β1-4)Gal in KLH have immunological consequences?
A4: The Gal(β1-4)Gal modification, along with the Gal(β1-4)Gal(β1-4)Fuc modification, on KLH N-glycans are thought to contribute to KLH's immunostimulatory properties. [] These non-mammalian carbohydrate structures likely act as epitopes for immune recognition, potentially explaining KLH's effectiveness as an adjuvant.
Q5: Are there enzymes that specifically recognize and cleave the Gal(β1-4)Gal linkage?
A5: Yes, a beta-galactosidase from the bacterium Bifidobacterium adolescentis DSM20083 exhibits high activity towards Gal(β1-4)Gal and oligosaccharides containing this linkage. [] Notably, this enzyme displays a preference for Gal(β1-4)Gal over lactose, a more common substrate for beta-galactosidases. []
Q6: How is ferulic acid incorporated into plant cell walls and what is the significance of its association with Gal(β1-4)Gal?
A6: Ferulic acid, a phenolic compound found in plant cell walls, is commonly esterified to specific sugars within cell wall polysaccharides. In grain amaranth, ferulic acid has been found linked to both pectic arabinans and galactans. [] The presence of O-(6-O-trans-feruloyl-beta-D-galactopyranosyl)-(1→4)-D-galactopyranose in amaranth fiber reveals that ferulic acid is indeed esterified to the Gal(β1-4)Gal disaccharide unit within this plant species. [] This association likely contributes to the structural integrity and properties of the plant cell wall.
Q7: How can mass spectrometry be used to analyze feruloylated Gal(β1-4)Gal structures?
A7: Electrospray ionization mass spectrometry (ESI-MS) coupled with collision-induced dissociation (CID) fragmentation allows for the identification and structural characterization of feruloylated carbohydrates, including those containing Gal(β1-4)Gal. [] The technique enables the determination of the ferulic acid linkage position on the sugar molecule, providing valuable information about the structure and composition of plant cell wall components. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



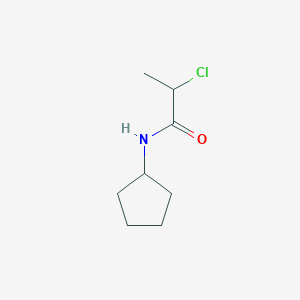
![2-[[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365819.png)
![Methyl 2-[2-amino-2-(2-benzoylhydrazono)ethoxy]benzenecarboxylate](/img/structure/B1365822.png)
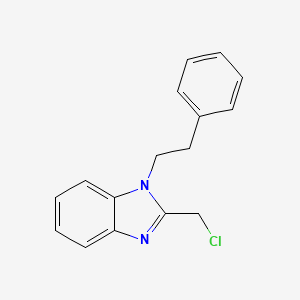
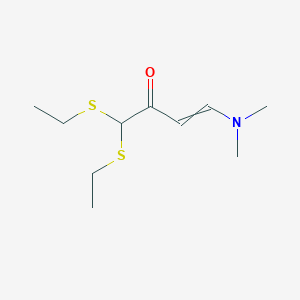
![Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1365831.png)

![1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1365837.png)
![2-[(4-{[Benzyl(methyl)amino]sulfonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365840.png)
![Methyl 2-[benzenesulfonyl(methyl)amino]acetate](/img/structure/B1365843.png)
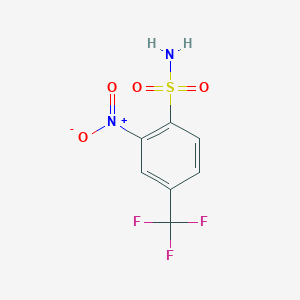
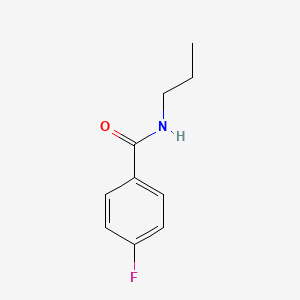

![2-[[[4-(3-Chloro-2-methylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365865.png)